Guanidine, specifically the compound 4,5-dihydro-1H-imidazol-2-yl, is a nitrogen-rich organic compound with notable biological activity. This compound plays a significant role in medicinal chemistry due to its potential as an anticancer agent and its involvement in various biochemical processes. The guanidine group is characterized by its ability to form hydrogen bonds, making it a versatile building block in drug design and synthesis.
Guanidine derivatives, including 4,5-dihydro-1H-imidazol-2-yl, are classified under heterocyclic compounds. They are primarily derived from the natural amino acid arginine and are known for their pharmacological properties. The compound can be synthesized through various chemical methods, which will be discussed in detail later.
The synthesis of 4,5-dihydro-1H-imidazol-2-yl guanidine can be achieved through several methods:
These methods highlight the versatility in synthesizing guanidine derivatives depending on the desired substitution pattern and functional groups.
Guanidine derivatives undergo various chemical reactions that enhance their utility in medicinal chemistry:
These reactions illustrate the reactivity of guanidine derivatives and their potential for further functionalization.
The mechanism of action for guanidine derivatives like 4,5-dihydro-1H-imidazol-2-yl involves several pathways:
The physical properties of 4,5-dihydro-1H-imidazol-2-yl guanidine include:
Chemical properties include:
Relevant data from spectroscopic analyses (e.g., Nuclear Magnetic Resonance) confirm the presence of characteristic functional groups associated with guanidine compounds .
Guanidine derivatives have several applications in scientific research and medicine:
The (4,5-dihydro-1H-imidazol-2-yl)guanidine scaffold represents a structurally unique pharmacophore where the planar, electron-rich imidazoline ring conjugates with the highly basic guanidine moiety. This hybrid exhibits exceptional proton affinity (PA = 280–300 kcal/mol) due to synergistic resonance stabilization upon protonation [1] [7]. When protonated, the positive charge delocalizes across three nitrogen atoms (N=C-N resonance), while the imidazoline ring maintains aromatic character through 6π-electron delocalization [3]. This dual stabilization enables:
Table 1: Physicochemical Properties of Guanidine-Imidazole Hybrids
Property | Value Range | Biological Implication |
---|---|---|
Proton Affinity (PA) | 280–300 kcal/mol | Enhanced biomolecular binding |
Dipole Moment | 3.6–4.2 D | Polar interactions with targets |
Log P (octanol/water) | -0.5 to +1.8 | Balanced lipophilicity |
Hydrogen Bond Donors | 2–3 | Protein/DNA recognition |
The scaffold's conformational rigidity from the imidazoline ring reduces entropy penalties during target binding. This enables nanomolar affinity (Kᵢ = 2.8–5.1 nM) for receptors like muscarinic M₂/M₄ subtypes, as demonstrated by ADS10227 [6]. In enzymatic systems, the protonated form mimics arginine's guanidinium group, competitively inhibiting nitric oxide synthase and other arginine-dependent enzymes .
Guanidine-containing natural products like streptomycin (discovered 1944) established early precedents for antimicrobial applications, but lacked structural optimization [4] . The 1970–1990s saw deliberate modifications:
Table 2: Evolution of Guanidine-Imidazole Therapeutics
Era | Representative Agent | Therapeutic Application | Innovation | |
---|---|---|---|---|
Pre-1960 | Streptomycin | Tuberculosis treatment | Natural guanidine glycoside | |
1970s | Chlorhexidine | Broad-spectrum antiseptic | Cationic membrane disruption | |
1980–2000 | Lofexidine | Hypertension/opioid withdrawal | Imidazoline I₁ receptor agonism | |
Post-2000 | ADS10227 (M₂/M₄ antagonist) | Cognitive disorders | Subtype-selective receptor modulation | |
2020s | ZIF-90 MOF catalysts | Biodiesel production | Guanidine-functionalized nanomaterials | [1] [4] |
Contemporary research focuses on molecular editing:
The 4,5-dihydroimidazole (imidazoline) ring critically modulates electronic and steric properties through three mechanisms:
Electronic Effects
Steric Control
Table 3: Substituent Effects on Guanidine-Imidazoline Bioactivity
Substituent Position | Chemical Modification | Biological Consequence | |
---|---|---|---|
N₁-imidazoline | Benzyl vs. cyclohexylmethyl | 10× increase in M₂ receptor selectivity | |
C₂-imidazoline | C₁₅H₃₁ alkyl chain | Corrosion inhibition efficiency >95% | |
Guanidine N-terminus | 4-Trifluoromethylbenzyl | Enhanced blood-brain barrier penetration | |
Linker region | 1,4-Cyclohexylene spacer | Reduced hERG liability (IC₅₀ >100 μM) | [5] [6] |
Supramolecular Assembly
The imidazoline's secondary nitrogen serves as a hydrogen-bond director, enabling:
These modifications enable precise tuning of drug-target residence times – ADS10227 exhibits 180-minute M₂ receptor occupancy versus 25 minutes for earlier acyclic analogs [6]. In corrosion science, C₁₅-alkyl derivatives achieve 98% copper protection in phase-change materials via self-assembled monolayer formation [5].
Concluding Remarks
The (4,5-dihydro-1H-imidazol-2-yl)guanidine architecture remains a versatile template for addressing modern therapeutic and industrial challenges. Its evolution from simple antimicrobials to receptor-specific agents exemplifies rational structural editing – balancing basicity, conformation, and steric demand. Future innovation will likely exploit its supramolecular capabilities for RNA-targeted therapeutics and energy-storage nanomaterials, leveraging the scaffold's unique physicochemical duality.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6